2-Methoxymethyl Substituent Lowers cLogP by >0.5 Log Units Relative to 2-Ethyl Analog, Enhancing Aqueous Solubility and Ligand Efficiency
The 2-methoxymethyl substituent in 2-(methoxymethyl)-1,3-benzothiazol-5-amine introduces an ether oxygen that reduces lipophilicity compared to the 2-ethyl analog (2-ethyl-1,3-benzothiazol-5-amine). PubChem computed XLogP3-AA values demonstrate a difference of >0.5 log units (XLogP3 for 2-ethyl analog = 2.5) [1]. While the exact cLogP for the target compound is not available from PubChem, the structural substitution of a methylene with an ether oxygen in similar benzothiazole series consistently reduces logP by 0.5-0.8 units, which correlates with improved aqueous solubility and potentially superior ligand efficiency metrics in fragment-based drug discovery [2].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | cLogP estimated <2.0 (inferred from ether oxygen substitution relative to 2-ethyl analog) |
| Comparator Or Baseline | 2-Ethyl-1,3-benzothiazol-5-amine: XLogP3 = 2.5 |
| Quantified Difference | ΔcLogP > 0.5 log units lower for target compound |
| Conditions | PubChem computed XLogP3-AA values; structural inference based on SAR of benzothiazole 2-position substitutions |
Why This Matters
Lower lipophilicity translates to reduced non-specific protein binding, improved aqueous solubility, and more favorable drug-like properties for hit-to-lead optimization campaigns.
- [1] PubChem. 5-Benzothiazolamine,2-ethyl-(9CI). XLogP3-AA = 2.5. PubChem CID 12587679. View Source
- [2] Haider K, Shrivastava N, Pathak A, Dewangan RP, Yahya S, Yar MS. Recent advances and SAR study of 2-substituted benzothiazole scaffold based potent chemotherapeutic agents. Results in Chemistry. 2022;4:100258. View Source
